molecular formula C12H11N3O4S2 B2992985 methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448070-21-0

methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2992985
CAS RN: 1448070-21-0
M. Wt: 325.36
InChI Key: BVGFUORBPXZYEG-UHFFFAOYSA-N
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Description

The compound “methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic molecule that contains a pyrrolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is attached to a thiophene ring via a sulfonyl group, and a methyl ester is attached to the thiophene ring .

Scientific Research Applications

Synthesis and Antitumor Potential

Research has focused on the synthesis of derivatives like thiophene and N-substituted thieno[3,2-d]pyrimidine for their antitumor and antibacterial properties. Compounds synthesized from related chemical structures have shown significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancers, with certain derivatives outperforming standard drugs like doxorubicin in efficacy. These findings suggest potential applications in cancer therapy and drug development (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial Applications

The synthesized compounds have also been evaluated for their antibacterial activity, showing high activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use as novel antibacterial agents, addressing the increasing concern over antibiotic resistance (Hafez, Alsalamah, & El-Gazzar, 2017).

Chemoselective Synthesis

Further research includes the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, utilizing efficient nanocatalysts. This approach not only offers a new pathway for synthesizing complex heterocyclic compounds but also presents a method with rapid reaction times and good yields. Such synthetic advancements contribute to the pharmaceutical industry by providing more efficient ways to produce potential drug candidates (Jahanshahi et al., 2018).

Dual Inhibitor Development

Another significant application is the design and synthesis of compounds as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor activity. These dual inhibitors represent a promising approach in cancer treatment by simultaneously blocking two critical enzymes involved in the folate pathway, potentially leading to more effective therapies with reduced resistance (Gangjee et al., 2000).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of related pyrrolo[3,4-d]pyrimidines . Additionally, further studies could be conducted to optimize its synthesis and explore its reactivity.

properties

IUPAC Name

methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGFUORBPXZYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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